Coronaridine
Overview
Description
Synthesis Analysis
Coronaridine and its congeners have been synthesized through various chemical pathways. One notable approach involves the stepwise macrocyclization of specific precursors with different chlorides, leading to the formation of coronaridine congeners. The synthesis of these compounds provides insights into their structural complexity and potential for diverse chemical reactions (Barrett et al., 2001). Furthermore, the synthesis of coronaridine via photoredox catalysis in flow has been reported, demonstrating a mild, chemoselective access to this alkaloid and related structures, highlighting the adaptability of synthetic methods in accessing coronaridine's intricate structure (Beatty & Stephenson, 2014).
Molecular Structure Analysis
The molecular docking and dynamics studies have provided insights into the interaction of coronaridine congeners with specific biological receptors, revealing the significance of the molecule's structure in its biological activity. These studies have shown that coronaridine congeners bind to both luminal and non-luminal sites of receptors, indicating a complex interaction pattern that is crucial for understanding its mechanism of action (Arias et al., 2015).
Chemical Reactions and Properties
Coronaridine's reactivity and interaction with other molecules have been studied through its congeners' inhibition of human α3β4 nicotinic acetylcholine receptors. These interactions are pivotal for understanding the chemical reactions coronaridine can undergo and its properties, such as noncompetitive inhibition and allosteric mechanisms (Arias et al., 2015).
Physical Properties Analysis
The synthesis and characterization of coronanes, which are related to coronaridine, involve analyzing their physical properties, including structural conformations and the potential for acting as chiral ligands. These studies are essential for understanding the physical aspects of coronaridine and its analogs, providing a basis for exploring its physical properties further (Barrett et al., 2001).
Chemical Properties Analysis
The inhibitory activity of coronaridine congeners on nicotinic acetylcholine receptors highlights its chemical properties, including selectivity and potency. These properties are crucial for delineating the scope of coronaridine's chemical interactions and its potential as a lead compound for further chemical and pharmacological research (Arias et al., 2017).
Scientific Research Applications
Anti-Addiction Treatment
- Field : Medical Science, specifically addiction treatment .
- Application : Coronaridine, along with other iboga alkaloids like Ibogaine, shows promise as a treatment for opioid addiction .
- Method : The method of application involves the biosynthesis of Coronaridine. The process uses the same starting substrate as observed in (+)-iboga biosynthesis, but the key formal Diels Alder cyclization step proceeds via a distinct mechanism to generate the reduced iboga alkaloid Coronaridine .
- Results : The results of this research show that Coronaridine can be synthesized and used to generate Ibogaine, which has been shown to mitigate heroin cravings and acute opiate withdrawal symptomatology .
Drug Discovery and Development
- Field : Pharmacology .
- Application : Coronaridine congeners are important in drug discovery and development due to their multiple actions on different targets .
- Method : The method of application involves the use of Coronaridine congeners to inhibit Ca v 2.2 channel, modulate and inhibit subunits of nAChr selectively such as α9α10, α3β4 and potentiate GABA A activity .
- Results : The results of this research show that Coronaridine has the ability to bind to an assortment of molecular sites, including μ-opioid, δ-opioid, and κ-opioid receptors, NMDA receptor (as an antagonist), and nAChRs (as an antagonist). It has also been found to inhibit the enzyme acetylcholinesterase, act as a voltage-gated sodium channel blocker, and displays estrogenic activity in rodents .
Decreasing Intake of Cocaine and Morphine
- Field : Medical Science, specifically addiction treatment .
- Application : Coronaridine, along with other iboga alkaloids, can decrease the intake of cocaine and morphine in animals .
- Method : The method of application involves the administration of Coronaridine to animals. The exact dosage and administration method may vary depending on the specifics of the experiment .
- Results : The results of this research show that Coronaridine can decrease the intake of cocaine and morphine in animals .
Muscle Relaxant and Hypotensive Activity
- Field : Pharmacology .
- Application : Coronaridine may have muscle relaxant and hypotensive activity .
- Method : The method of application involves the administration of Coronaridine to test subjects. The exact dosage and administration method may vary depending on the specifics of the experiment .
- Results : The results of this research show that Coronaridine may have muscle relaxant and hypotensive activity .
Cytotoxicity and Genotoxicity
- Field : Medical Science, specifically cancer research .
- Application : Coronaridine exhibits cytotoxic and genotoxic effects on a human laryngeal epithelial carcinoma cell line (Hep-2) .
- Method : The method of application involves the administration of Coronaridine to the Hep-2 cell line. The exact dosage and administration method may vary depending on the specifics of the experiment .
- Results : Coronaridine exhibited greater cytotoxic activity in the laryngeal carcinoma cell line Hep-2 (IC50 = 54.47 μg/mL) than other alkaloids tested. It induced apoptosis in cell lines 3T3 and Hep-2, even at high concentrations .
Biosynthesis of Anti-Addiction Agents
- Field : Biochemistry .
- Application : Coronaridine is used in the biosynthesis of anti-addiction agents from the Iboga plant .
- Method : The method of application involves the use of Coronaridine in the biosynthesis of Ibogaine, an anti-addiction agent. The key formal Diels Alder cyclization step proceeds via a distinct mechanism to generate the reduced iboga alkaloid Coronaridine .
- Results : The results of this research show that Coronaridine can be synthesized and used to generate Ibogaine, which has been shown to mitigate heroin cravings and acute opiate withdrawal symptomatology .
properties
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14+,19+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVDQMVGALBDGE-PZXGUROGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4503-12-2 (mono-hydrochloride) | |
Record name | Coronaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60963642 | |
Record name | Methyl ibogamine-18-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ibogamine-18-carboxylate | |
CAS RN |
467-77-6 | |
Record name | (-)-Coronaridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coronaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ibogamine-18-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl ibogamine-18-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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